Cas no 951626-81-6 (2-4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxyacetic acid)

951626-81-6 structure
اسم المنتج:2-4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxyacetic acid
كاس عدد:951626-81-6
وسط:C18H14O6
ميغاواط:326.300165653229
MDL:MFCD09854043
CID:5240306
PubChem ID:17571644
2-4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxyacetic acid الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- [4-(6-Methoxy-2-oxo-2H-chromen-3-yl)-phenoxy]-acetic acid
- 2-(4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy)acetic acid
- 2-4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxyacetic acid
-
- MDL: MFCD09854043
- نواة داخلي: 1S/C18H14O6/c1-22-14-6-7-16-12(8-14)9-15(18(21)24-16)11-2-4-13(5-3-11)23-10-17(19)20/h2-9H,10H2,1H3,(H,19,20)
- مفتاح Inchi: PJNXNSAKKISDBB-UHFFFAOYSA-N
- ابتسامات: C(O)(=O)COC1=CC=C(C2=CC3=CC(OC)=CC=C3OC2=O)C=C1
2-4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxyacetic acid الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-303273-2.5g |
2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid |
951626-81-6 | 95.0% | 2.5g |
$1819.0 | 2025-03-19 | |
Enamine | EN300-303273-0.1g |
2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid |
951626-81-6 | 95.0% | 0.1g |
$322.0 | 2025-03-19 | |
Enamine | EN300-303273-1.0g |
2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid |
951626-81-6 | 95.0% | 1.0g |
$928.0 | 2025-03-19 | |
Enamine | EN300-303273-5g |
2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid |
951626-81-6 | 5g |
$2692.0 | 2023-09-06 | ||
A2B Chem LLC | AW00515-250mg |
2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid |
951626-81-6 | 95% | 250mg |
$382.00 | 2024-07-18 | |
A2B Chem LLC | AW00515-500mg |
2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid |
951626-81-6 | 95% | 500mg |
$409.00 | 2024-07-18 | |
Enamine | EN300-303273-0.25g |
2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid |
951626-81-6 | 95.0% | 0.25g |
$459.0 | 2025-03-19 | |
Enamine | EN300-303273-10.0g |
2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid |
951626-81-6 | 95.0% | 10.0g |
$3992.0 | 2025-03-19 | |
Enamine | EN300-303273-5.0g |
2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid |
951626-81-6 | 95.0% | 5.0g |
$2692.0 | 2025-03-19 | |
Enamine | EN300-303273-1g |
2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid |
951626-81-6 | 1g |
$928.0 | 2023-09-06 |
2-4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxyacetic acid الوثائق ذات الصلة
-
2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
951626-81-6 (2-4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxyacetic acid) منتجات ذات صلة
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:951626-81-6)2-4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxyacetic acid

نقاء:99%
كمية:1g
الأسعار ($):263.0